N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide
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Overview
Description
N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide is an organic compound characterized by the presence of a phenyl group attached to a prop-2-en-1-ylidene moiety, which is further linked to a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide typically involves the reaction of 3-phenylprop-2-ynal with dimethyl malonate and a secondary amine such as pyrrolidine. The reaction is carried out in methanol under mild conditions, resulting in the formation of the target compound . Another method involves the slow evaporation technique, which is used to grow single crystals of similar compounds .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and reactant concentrations, is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide undergoes various chemical reactions, including:
Cycloaddition Reactions: It reacts with thiobenzophenone, phenyl dithioacetate, and methyl cyanodithioformate to form substituted thiazolo and tetrahydrothiazole derivatives.
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with cyclic amines, leading to the formation of push-pull buta-1,3-dienes.
Common Reagents and Conditions
Common reagents used in these reactions include dimethyl malonate, secondary amines (e.g., pyrrolidine), and various thioketones and thioesters. The reactions are typically carried out in methanol or other suitable solvents under mild conditions.
Major Products Formed
The major products formed from these reactions include dimethyl 2-[3-(pyrrolidin-1-yl)-3-phenylprop-2-en-1-ylidene]malonate and various substituted thiazolo and tetrahydrothiazole derivatives .
Scientific Research Applications
N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide has several scientific research applications, including:
Nonlinear Optical Materials: The compound is used in the synthesis of materials with nonlinear optical properties, which are important for applications in photonics and optoelectronics.
Fluorescent and Solvatochromic Materials: Due to its strong polarization of the π-electron system, the compound exhibits fluorescence and solvatochromic properties, making it useful in the development of dyes and sensors.
Organic Synthesis: It serves as a starting material for the synthesis of various carbo- and heterocycles, which are valuable intermediates in organic chemistry.
Mechanism of Action
The mechanism of action of N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide involves its ability to participate in nucleophilic addition and cycloaddition reactions. The compound’s molecular targets include thioketones and thioesters, with which it forms stable adducts. The pathways involved in these reactions are characterized by the formation of intermediate enynes and subsequent nucleophilic attack by amines or other nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Phenylprop-2-en-1-ylidene)methanesulfonamide include:
N-(3-Phenylprop-2-en-1-ylidene)aniline: Another compound with a similar structural motif but different functional groups.
N’-(3-Phenyl-2-propen-1-ylidene)methanesulfonohydrazide: A related compound with a hydrazide group instead of a sulfonamide group.
Properties
CAS No. |
824984-07-8 |
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Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
N-cinnamylidenemethanesulfonamide |
InChI |
InChI=1S/C10H11NO2S/c1-14(12,13)11-9-5-8-10-6-3-2-4-7-10/h2-9H,1H3 |
InChI Key |
XLOQLIJPVAXHCC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N=CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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